Enantiomeric Purity Differentiation: (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride vs. (S)-Enantiomer and Racemic Mixture
This (R)-configured hydrochloride salt is specifically procured for applications where the stereochemical outcome is critical. In contrast, the (S)-enantiomer (CAS 473732-88-6) is noted to have been evaluated for activity at serotonin receptors, particularly the 5-HT2C receptor, highlighting that the spatial arrangement of the cyclopropyl and 4-fluorophenyl groups is a key determinant of biological interaction and cannot be substituted without altering experimental outcomes .
| Evidence Dimension | Stereochemical configuration and associated biological evaluation context |
|---|---|
| Target Compound Data | (R)-configuration, hydrochloride salt. Used as a key chiral intermediate in the synthesis of pharmaceutical agents, including protease inhibitors and antiviral drugs [1]. |
| Comparator Or Baseline | (S)-enantiomer (CAS 473732-88-6): Evaluated for activity at serotonin receptors, particularly 5-HT2C . |
| Quantified Difference | Qualitative difference in biological evaluation context: The (R)-enantiomer is primarily employed as a chiral building block in API synthesis, while the (S)-enantiomer is directly studied as a potential ligand for 5-HT2C receptors. This divergence underscores the non-interchangeability of the two enantiomers. |
| Conditions | Medicinal chemistry and drug discovery contexts; no direct head-to-head quantitative binding data for the (R)-enantiomer vs. the (S)-enantiomer were identified in the search corpus. |
Why This Matters
Procurement of the specific (R)-enantiomer is essential to maintain stereochemical integrity in target molecule synthesis and to avoid confounding biological results associated with the (S)-enantiomer's distinct activity profile.
- [1] Myskinrecipes.com. (n.d.). (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride. Retrieved from https://www.myskinrecipes.com/shop/en/ungroupable/230522-r-cyclopropyl4-fluorophenylmethanamine-hydrochloride.html View Source
